(5-Bromopentyl)trimethylammonium bromide

Mass spectrometry Halogen transfer Collision‑induced dissociation

Procurement challenge: Inconsistent melting points and competing fragmentation pathways in homologous (ω-bromoalkyl)trimethylammonium salts lead to caking, analytical variability, and batch-to-batch performance drift. This C5-spacer analogue resolves these issues with a stable melting point (141-143 °C) that remains free-flowing at ambient conditions, eliminating cold-chain logistics. • ESI-MS tag performance: Absence of Br⁺ transfer simplifies MRM method development and ensures dominant fragment ions derive solely from the covalent scaffold. • Bioactivity advantage: Pentyl-modified chitosan films deliver twice the potentiation factor against Aspergillus flavus versus the C3 homologue. • Partitioning control: Intermediate LogP (-0.74) provides superior aqueous-organic phase shuttling compared to the C3 (LogP -1.52) or C6 (LogP -0.35) analogues.

Molecular Formula C8H19Br2N
Molecular Weight 289.05 g/mol
CAS No. 15008-33-0
Cat. No. B017634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopentyl)trimethylammonium bromide
CAS15008-33-0
Synonyms5-Bromo-N,N,N-trimethyl-1-pentanaminium Bromide;  (5-Bromopentyl)trimethylammonium Bromide; 
Molecular FormulaC8H19Br2N
Molecular Weight289.05 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCBr.[Br-]
InChIInChI=1S/C8H19BrN.BrH/c1-10(2,3)8-6-4-5-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1
InChIKeyGEIHNRASRNQTDE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Comparator Assessment for (5-Bromopentyl)trimethylammonium Bromide


(5‑Bromopentyl)trimethylammonium bromide is a C5‑chain ω‑bromo quaternary ammonium salt (C₈H₁₉Br₂N, MW 289.05) sold as a white to beige powder with a reported melting point of 141–143 °C and a typical purity of ≥97 % (Sigma‑Aldrich assay) . Its bifunctional architecture—a permanent trimethylammonium head coupled to a terminal primary alkyl bromide—places it within the homologous series Br(CH₂)ₙN(CH₃)₃Br. The five‑methylene spacer differentiates it from the propyl (n = 3), butyl (n = 4) and hexyl (n = 6) analogues in ways that directly affect synthetic utility, analytical behaviour and biological performance [1].

Chain-Length Specificity of the C5 Spacer


The (ω‑bromoalkyl)trimethylammonium bromide series looks deceptively interchangeable, yet the methylene‑spacer length governs three commercially critical properties: solid‑state physical form (melting point), gas‑phase fragmentation behaviour (halogen‑transfer propensity) and bioactivity of derived macromolecular conjugates [1]. Simply substituting the C3, C4 or C6 homologue without experimental verification risks altering purification protocols, invalidating mass‑spectrometric fingerprints or halving antifungal potency in polymer‑drug applications. The evidence below quantifies exactly where the C5 compound occupies a distinct performance niche.

Performance Comparison Against Closest Analogues


No Br⁺ Transfer in ESI-MS/MS

In a systematic ESI‑MS/MS study of quaternary ammonium ions with bromine at varying distances, the C5 homolog (n = 4 methylene spacers) exhibits zero formal bromine‑cation transfer, whereas the C3 (n = 1) and C4 (n = 2) homologues display clear transfer [1]. This binary fragmentation difference provides a scaffold‑specific MS fingerprint that cannot be reproduced by shorter‑chain analogues.

Mass spectrometry Halogen transfer Collision‑induced dissociation

Antifungal Activity: Pentyl-Chitosan vs Propyl-Chitosan

Chitosan derivatives prepared from (5‑bromopentyl)trimethylammonium bromide (CH‑Pentyl) exhibited a six‑fold increase in antifungal activity relative to deacetylated chitosan, whereas the analogous propyl‑spacer derivative (CH‑Propyl) achieved only a three‑fold increase under the same assay conditions [1]. This represents a 2‑fold activity advantage for the C5 spacer over the C3 spacer in a head‑to‑head matched study.

Antifungal Chitosan Quaternary ammonium

Melting Point and Powder Handling Stability

The melting point of (5‑bromopentyl)trimethylammonium bromide is 141–143 °C (Sigma‑Aldrich, lit.) . This falls within a moderate, easily handled range compared with the C3 homologue (212 °C, dec.; TCI) and the C6 homologue (98–100 °C; chemblink) . The C4 homologue reportedly melts around 50 °C , making it prone to softening or lumping during ambient‑temperature storage.

Melting point Physical form Handling

Intermediate Lipophilicity (LogP) Profile

The calculated octanol‑water partition coefficient (LogP) of (5‑bromopentyl)trimethylammonium bromide is reported as −0.74 (chem960) . This sits between the more hydrophilic C3 homologue (LogP ≈ −1.52; bocsci) and the more lipophilic C6 homologue (LogP ≈ −0.35; chem960) . The incremental ~0.4 LogP unit difference relative to the C6 compound may influence phase‑transfer partitioning efficiency.

LogP Hydrophobicity Partition coefficient

Application Scenarios for (5-Bromopentyl)trimethylammonium Bromide


Clean Fragmentation for MS Probe Synthesis

When the compound is employed to install a quaternary ammonium tag for ESI‑MS detection, the absence of Br⁺ transfer (as demonstrated in the Chai 2016 study [1]) ensures that the dominant fragment ions arise solely from the intended covalent scaffold, not from intramolecular halogen migration. This simplifies MRM method development and quantitative analysis, in contrast to the C3 and C4 reagents that introduce an additional competing fragmentation pathway.

Antifungal Chitosan Biomaterial Development

Researchers aiming to create antifungal chitosan films or nanoparticles should select the C5 reagent over the C3 reagent: the pentyl‑modified chitosan delivers twice the potentiation factor against Aspergillus flavus [2]. This translates to lower polymer loadings needed to achieve the same inhibitory effect, a critical advantage in biomedical coatings where excessive cationic charge can cause cytotoxicity.

Ambient-Temperature Powder Handling for Scale-Up

With a melting point of 141–143 °C , the C5 compound remains a free‑flowing powder under standard laboratory conditions (20–25 °C). This eliminates the caking and cold‑storage logistics issues associated with the ≈50 °C‑melting C4 analogue and the near‑ambient‑melting C6 analogue (98–100 °C) , reducing batch variability in multi‑kilogram campaigns.

Balanced Hydrophilic-Lipophilic Profile for Phase-Transfer

When the compound must shuttle between aqueous and organic phases or insert into lipid bilayers, the intermediate LogP of −0.74 may provide superior partitioning compared with the overly hydrophilic C3 homologue (LogP −1.52) or the more hydrophobic C6 homologue (LogP −0.35) . This property is particularly relevant for the rational formulation of ionic‑liquid precursors or functionalised liposomes.

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